Cas no 2764008-87-7 (rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid)
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2764008-87-7
- EN300-37343388
- rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
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- Inchi: 1S/C9H16N2O3/c1-6(12)11-5-7-3-2-4-10-8(7)9(13)14/h7-8,10H,2-5H2,1H3,(H,11,12)(H,13,14)/t7-,8-/m0/s1
- InChI Key: JKBYBLXJFMFACW-YUMQZZPRSA-N
- SMILES: OC([C@@H]1[C@H](CNC(C)=O)CCCN1)=O
Computed Properties
- Exact Mass: 200.11609238g/mol
- Monoisotopic Mass: 200.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 78.4Ų
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37343388-0.05g |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid |
2764008-87-7 | 0.05g |
$1212.0 | 2023-07-06 | ||
| Enamine | EN300-37343388-0.1g |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid |
2764008-87-7 | 0.1g |
$1269.0 | 2023-07-06 | ||
| Enamine | EN300-37343388-0.25g |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid |
2764008-87-7 | 0.25g |
$1328.0 | 2023-07-06 | ||
| Enamine | EN300-37343388-0.5g |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid |
2764008-87-7 | 0.5g |
$1385.0 | 2023-07-06 | ||
| Enamine | EN300-37343388-1.0g |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid |
2764008-87-7 | 1.0g |
$1442.0 | 2023-07-06 | ||
| Enamine | EN300-37343388-2.5g |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid |
2764008-87-7 | 2.5g |
$2828.0 | 2023-07-06 | ||
| Enamine | EN300-37343388-5.0g |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid |
2764008-87-7 | 5.0g |
$4184.0 | 2023-07-06 | ||
| Enamine | EN300-37343388-10.0g |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid |
2764008-87-7 | 10.0g |
$6205.0 | 2023-07-06 |
rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid
Introduction to Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic Acid (CAS No. 2764008-87-7)
Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its complex stereochemical configuration and unique functional groups. This compound, identified by the CAS number 2764008-87-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a piperidine ring and an acetamidomethyl substituent makes it a versatile scaffold for designing novel therapeutic agents.
The stereochemistry of Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid plays a crucial role in determining its biological activity. The specific arrangement of the chiral centers at the 2R and 3R positions contributes to its distinct chemical properties, which are highly valued in the design of enantiomerically pure drugs. This stereochemical precision is essential for ensuring optimal pharmacological efficacy and minimizing unwanted side effects.
In recent years, there has been growing interest in the development of piperidine-based derivatives as pharmacophores in drug discovery. Piperidine scaffolds are known for their ability to enhance drug-like properties such as solubility, metabolic stability, and binding affinity to biological targets. The compound Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid exemplifies this trend, offering a promising platform for further chemical modifications and biological evaluations.
One of the most compelling aspects of Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid is its potential utility in the synthesis of neuroactive compounds. The piperidine ring is a common motif in many central nervous system (CNS) drugs, including antidepressants, antipsychotics, and anxiolytics. The unique substitution pattern of this compound suggests that it may exhibit properties relevant to these therapeutic areas. Current research is exploring its role in developing novel treatments for neurological disorders.
The acetamidomethyl group attached to the piperidine ring introduces additional functionality that can be exploited for medicinal chemistry purposes. This group can serve as a handle for further derivatization, allowing chemists to modify the compound's properties as needed. For instance, it can be used to introduce polar or hydrophilic groups, which can improve solubility or target specificity. Such modifications are critical for optimizing drug candidates for clinical use.
Recent studies have highlighted the importance of stereocontrolled synthesis in developing effective pharmaceuticals. Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid represents a case where precise stereochemical control is essential. Advances in synthetic methodologies have enabled the efficient preparation of this compound with high enantiopurity, which is crucial for its intended applications. These methodologies often involve asymmetric catalysis or chiral auxiliary-assisted reactions, ensuring that the desired stereochemical configuration is achieved.
The compound's potential extends beyond CNS drugs; it has also shown promise in other therapeutic areas. For example, its structural features make it a candidate for developing antiviral and antibacterial agents. The piperidine scaffold can interact with biological targets in ways that inhibit pathogenic activity. By leveraging the unique properties of Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid, researchers aim to identify new leads for treating infectious diseases.
In conclusion, Rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid (CAS No. 2764008-87-7) is a versatile and highly interesting compound with significant potential in pharmaceutical research. Its complex stereochemistry and functional groups make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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